1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one
Description
1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one is a pyrazolidin-3-one derivative featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group at position 2. The compound is substituted at position 1 with a benzyl group bearing a 4-chlorophenyl moiety (Fig. 1). Pyrazolidin-3-ones are structurally related to pyrazolones but differ in saturation; the pyrazolidinone ring is fully saturated, conferring distinct conformational and electronic properties.
Applications of such compounds span pharmaceuticals, agrochemicals, and coordination chemistry, with noted roles in anti-inflammatory agents, enzyme inhibitors, and metal ion extraction .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4H,5-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOLTMHYVIZTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324269 | |
| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17826-71-0 | |
| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one can be achieved through a solvent-free method by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . This method is environmentally friendly and avoids the use of harmful organic solvents. The reaction conditions involve mild bases, which make the process more sustainable compared to conventional solution-phase reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar mechanochemical techniques. The use of ball milling not only enhances the reaction efficiency but also reduces the environmental impact by minimizing solvent waste.
Chemical Reactions Analysis
Oxidation to Pyrazol-3-ols
Oxidative dehydrogenation of the pyrazolidinone ring is a key reaction, yielding 1-(4-chlorophenyl)-1H-pyrazol-3-ol. Two major methodologies have been developed:
Key Findings :
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The Fe/AC catalyst enhances reaction efficiency by facilitating radical-mediated oxidation pathways .
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Electron-withdrawing substituents (e.g., Cl) on the phenyl group slightly reduce reaction rates compared to electron-donating groups .
Bromination
A one-pot bromination/aromatization process using HBr-H₂O₂ achieves regioselective 4-bromination:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)pyrazolidin-3-one | HBr (1 eq), H₂O₂ (3 eq) in CHCl₃ at 60°C for 3 h | 4-Bromo-1-(4-chlorophenyl)-1H-pyrazol-3-ol | 90% |
Mechanistic Insight :
-
Bromine radicals (Br·) abstract hydrogen from the α-position, forming a radical intermediate that reacts with HOBr to yield the brominated product .
Iodination
Iodination proceeds via a radical pathway using NaI/H₂O₂/H₂SO₄:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)pyrazolidin-3-one | NaI (2 eq), H₂O₂ (3 eq) in CH₂Cl₂ at 25°C for 5 min | 4-Iodo-1-(4-chlorophenyl)-1H-pyrazol-3-ol | 89% |
Key Observations :
Dehydrogenation and Subsequent Functionalization
Dehydrogenation under mild conditions enables downstream transformations:
Advantages :
Mechanistic Insights
-
Oxidative Pathways : Radical intermediates dominate in both H₂O₂- and O₂-driven oxidations, with Fe/AC enhancing electron transfer .
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Halogenation Selectivity : Steric and electronic effects direct halogenation to the 4-position of the pyrazole ring .
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Solvent Effects : Non-polar solvents (e.g., CHCl₃) improve yields in bromination by stabilizing radical intermediates .
Scientific Research Applications
Chemistry
This compound serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. Notably, it is a precursor for strobilurin fungicides like pyraclostrobin, which are utilized to protect crops from fungal diseases . The unique chlorophenyl substitution enhances its reactivity and biological efficacy.
Biology and Medicine
Research indicates that derivatives of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one exhibit diverse pharmacological properties:
- Antifungal Activity : Studies have shown that this compound displays significant antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenyl group enhances antifungal potency .
- Antitubercular Activity : Some derivatives demonstrate moderate activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis.
- Anti-inflammatory Effects : The compound has been found to inhibit nitric oxide production in LPS-stimulated microglial cells, which suggests its potential use in managing neuroinflammatory conditions such as Parkinson's disease.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit key enzymes like urease and acetylcholinesterase (AChE), which are critical targets in treating urinary infections and Alzheimer's disease respectively.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other pyrazolidinone derivatives:
| Compound | Antifungal Activity | Antitubercular Activity | Anti-inflammatory Activity | Enzyme Inhibition (AChE) |
|---|---|---|---|---|
| This compound | High | Moderate | Significant | Strong |
| 3-(4-Chlorophenyl)-4-substituted pyrazole | Moderate | High | Moderate | Moderate |
| Other Pyrazolidinone Derivatives | Variable | Variable | Variable | Variable |
Case Studies and Research Findings
Numerous studies have focused on the pharmacological effects of this compound:
- Antifungal Activity : In vitro tests demonstrated high antifungal activity against various strains. The SAR analysis indicated that the chlorophenyl group significantly enhances antifungal potency.
- Neuroprotective Effects : In vivo studies using MPTP-induced neurotoxicity models revealed that related compounds significantly reduced neuronal damage and improved behavioral outcomes in treated mice. This was attributed to modulation of inflammatory pathways involving NF-κB signaling.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, in the synthesis of strobilurin fungicides, the compound acts by inhibiting mitochondrial respiration in fungi, thereby preventing their growth . The molecular pathways involved include the disruption of electron transport in the mitochondrial membrane.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-pyrazolidinone (CAS 1541-29-3)
- Structure: Lacks the methyl linker between the pyrazolidinone nitrogen and the 4-chlorophenyl group.
- Synthesis : Achieved via cyclization of 4-chlorophenylhydrazine with methyl acrylate in a solvent-free ball-milling method (yield: ~72.5%) .
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one
- Structure : Substituted with isopropyl and methoxyphenyl groups.
- Properties: The methoxy group enhances electron density, increasing susceptibility to electrophilic substitution.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one
- Structure : Pyrazolone ring (unsaturated) with 4-chlorophenyl and phenyl substituents.
- Crystallography : Dihedral angles between the pyrazolone core and substituent rings (18.23° for 4-chlorophenyl, 8.35° for phenyl) suggest partial conjugation, influencing electronic delocalization and intermolecular interactions (e.g., C–H⋯O and C–H⋯π) .
Physical and Chemical Properties
Melting Points and Solubility
- 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one : Expected higher melting point (>200°C) due to increased molecular weight and crystallinity from the benzyl group.
- Pyrazolo[3,4-b]pyridine derivatives : Melting points range from 177–209°C, influenced by halogen substituents (e.g., chloro, fluoro) and extended aromatic systems .
- 1-(4-Chlorophenyl)-3-phenylpyrazolone: Melts at 435–436 K (162–163°C), lower than pyrazolidinones due to reduced saturation .
Reactivity
- The ketone in pyrazolidin-3-one is electrophilic, but electron-withdrawing substituents (e.g., Cl) may enhance reactivity toward nucleophiles.
- Pyrazolone derivatives exhibit tautomerism (keto-enol), affecting their coordination chemistry and metal-binding capacity .
Pharmaceutical Activity
Agrochemical Uses
- Derivatives like methyl {2-[1-(4-chlorophenyl)pyrazol-3-yloxymethyl]phenyl} (methoxy)carbamate are patented as pesticides, leveraging the chloroaryl group for insecticidal activity .
Biological Activity
1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrazolidinone ring with a 4-chlorophenyl substituent. Its molecular formula is C10H10ClN3O, and it is known for its role as an intermediate in the synthesis of various agrochemicals, particularly fungicides like pyraclostrobin .
The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations. The compound can be oxidized to form pyrazol-3-ols, which may enhance its biological efficacy . Research indicates that this compound exhibits significant interactions with cellular enzymes and receptors, contributing to its pharmacological effects.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties. In a study assessing various pyrazolidinone derivatives, the compound demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The results are summarized in the table below:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. It has been shown to inhibit acetylcholinesterase (AChE) and urease effectively. The following table presents the IC50 values for these activities:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 - 6.28 |
| Urease | Strong inhibition |
These findings suggest that this compound could serve as a potential lead compound for developing new therapeutic agents targeting these enzymes .
Case Studies
A notable study explored the oxidation of this compound, revealing insights into its transformation into bioactive derivatives . This research highlighted the potential for developing new compounds with enhanced biological activity through strategic modifications of the parent structure.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one, and how do reaction conditions influence yield?
- Methodology :
- Solvent-free synthesis : Grinding 4-chlorophenyl hydrazine with methyl acrylate in a ball mill under basic conditions achieves high yields (~71%) with minimal solvent waste. Reaction parameters (e.g., milling time, base selection) must be optimized to reduce side products .
- Traditional solution-phase synthesis : Sodium ethoxide in ethanol/toluene systems facilitates cyclization, but requires precise stoichiometric control to prevent over-alkylation. Yield optimization often involves pH adjustments and temperature gradients .
- Key Tools : Reaction monitoring via TLC/HPLC, and post-synthesis purification using column chromatography.
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Resolves dihedral angles between the pyrazolidinone core and substituents (e.g., 4-chlorophenyl group twist: ~18°), confirming conjugation effects .
- Spectroscopic analysis : H/C NMR identifies electronic environments of substituents (e.g., carbonyl resonance at ~170 ppm), while IR confirms the presence of C=O and N–H stretches .
Q. What are the primary industrial and pharmacological applications of this compound?
- Applications :
- Agrochemical intermediate : Serves as a precursor for strobilurin fungicides (e.g., pyraclostrobin), requiring regioselective functionalization of the pyrazolidinone ring .
- Biological activity : Exhibits potential as a prolyl-hydroxylase inhibitor (e.g., in hypoxia-inducible factor pathways), validated via enzyme inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodology :
- Comparative kinetic studies : Analyze solvent-free (ball mill) vs. solution-phase reactions to identify rate-limiting steps (e.g., diffusion vs. activation barriers). Use Arrhenius plots to quantify temperature dependencies .
- Side-product profiling : Employ LC-MS to detect intermediates (e.g., uncyclized hydrazine derivatives) and adjust reaction stoichiometry or catalysts accordingly .
Q. What mechanistic insights explain the compound’s interactions with biological targets?
- Methodology :
- Molecular docking : Simulate binding to prolyl-hydroxylase active sites, focusing on hydrogen bonding between the pyrazolidinone carbonyl and conserved histidine residues .
- In vitro assays : Measure IC values using HIF-1α stabilization models under hypoxic conditions. Cross-validate with mutagenesis studies to confirm critical binding residues .
Q. How does the steric and electronic environment of the 4-chlorophenyl group influence reactivity?
- Methodology :
- Substituent effect studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare cyclization rates via F NMR or Hammett plots to quantify electronic contributions .
- DFT calculations : Model charge distribution on the pyrazolidinone ring to predict regioselectivity in substitution reactions (e.g., halogenation at C-4 vs. C-5) .
Q. What strategies ensure thermal and oxidative stability during storage and application?
- Methodology :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under inert vs. aerobic conditions. Stabilizers (e.g., BHT) can be added if degradation occurs below 150°C .
- Accelerated aging studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC. Crystal polymorphism screening (via PXRD) prevents hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
